

ISAM-140: A Technical Overview of In Vitro Efficacy

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Compound of Interest		
Compound Name:	ISAM-140	
Cat. No.:	B15570728	Get Quote

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Introduction

ISAM-140 is a potent and highly selective antagonist of the A2B adenosine receptor (A2BAR), a G protein-coupled receptor that is increasingly recognized as a key player in the tumor microenvironment. Under conditions of hypoxia and inflammation, often characteristic of solid tumors, extracellular adenosine levels rise and activate the low-affinity A2BAR on various immune and cancer cells. This activation triggers downstream signaling pathways that can promote tumor cell proliferation, angiogenesis, and immune evasion. Consequently, the development of A2BAR antagonists like **ISAM-140** represents a promising therapeutic strategy in oncology. This technical guide provides a detailed overview of the available in vitro data on **ISAM-140**, summarizing its biochemical activity and its effects on immune and cancer cells.

In Vitro Activity of ISAM-140

The in vitro activity of **ISAM-140** has been characterized through various biochemical and cell-based assays, demonstrating its high affinity for the A2B adenosine receptor and its functional antagonism.

Biochemical and Functional Activity

ISAM-140 exhibits a high binding affinity for the A2B adenosine receptor, as determined by radioligand binding assays. Its functional antagonism has been confirmed by its ability to inhibit



the downstream signaling induced by A2BAR agonists.

Parameter	Value	Assay Type	Cell Line	Reference
Ki	3.49 nM	Radioligand Binding Assay	Not Specified	
КВ	27.00 nM	NECA-stimulated cAMP Accumulation Assay	Not Specified	

Effects on Immune Cells

A critical aspect of the anti-tumor potential of A2BAR antagonists is their ability to counteract the immunosuppressive effects of adenosine. In vitro studies have shown that **ISAM-140** can rescue the proliferation of key immune effector cells from adenosine-mediated suppression.

Cell Type	Effect of ISAM-140 (12 μM) in the presence of 0.1 mM Adenosine	Assay Type	Reference
CD8+ T cells (CD45RA+)	Rescued proliferation	Lymphocyte Proliferation Assay	
CD4+ T cells (CD45RA-)	Rescued proliferation	Lymphocyte Proliferation Assay	
CD4+ T cells (CD45RA+)	Rescued proliferation	Lymphocyte Proliferation Assay	
NK cells	Rescued proliferation	Lymphocyte Proliferation Assay	_

Interestingly, one study investigating the effect of **ISAM-140** on tumor-infiltrating lymphocytes (TILs) in a sarcoma spheroid model found that it did not significantly increase the overall infiltration of TILs. However, the same study reported that treatment with **ISAM-140** did lead to



a statistically significant increase in the ratio of CD8+ to CD4+ T cells within the tumor spheroids, suggesting a potential modulation of the immune cell composition within the tumor microenvironment.

Effects on Cancer Cells

ISAM-140 has demonstrated direct effects on cancer cell viability in a 3D tumor spheroid model, which more closely mimics the in vivo tumor architecture.

Cell Type	Effect of ISAM-140	Assay Type	Reference
Patient-derived breast cancer spheroids	Significantly reduced relative cell viability	Cell Viability Assay	

Experimental Protocols Radioligand Binding Assay (for Ki determination)

- Objective: To determine the binding affinity of **ISAM-140** to the A2B adenosine receptor.
- General Protocol:
 - Membrane preparations from cells expressing the human A2B adenosine receptor are incubated with a radiolabeled ligand (e.g., [3H]-DPCPX).
 - Increasing concentrations of ISAM-140 are added to compete with the radioligand for binding to the receptor.
 - After incubation, the bound and free radioligand are separated by filtration.
 - The amount of bound radioactivity is measured using a scintillation counter.
 - The Ki value is calculated using the Cheng-Prusoff equation, which relates the IC50 (concentration of ISAM-140 that inhibits 50% of specific radioligand binding) to the affinity of the radioligand.



NECA-stimulated cAMP Accumulation Assay (for KB determination)

- Objective: To assess the functional antagonist activity of ISAM-140 by measuring its ability to inhibit agonist-induced cyclic AMP (cAMP) production.
- General Protocol:
 - Cells expressing the A2B adenosine receptor are seeded in multi-well plates.
 - The cells are pre-incubated with various concentrations of ISAM-140.
 - The cells are then stimulated with a known A2BAR agonist, such as 5'-N-Ethylcarboxamidoadenosine (NECA), to induce cAMP production.
 - The reaction is stopped, and the cells are lysed.
 - The intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).
 - The KB value, representing the equilibrium dissociation constant of the antagonist, is calculated from the dose-response curves.

Lymphocyte Proliferation Assay

- Objective: To evaluate the effect of ISAM-140 on the proliferation of immune cells in the presence of an immunosuppressive agent like adenosine.
- General Protocol: 1
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